molecular formula C13H12FN3OS B2560702 N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide CAS No. 2305538-28-5

N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide

Cat. No.: B2560702
CAS No.: 2305538-28-5
M. Wt: 277.32
InChI Key: YRUVBSANSVNJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under acidic or basic conditions.

    Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be introduced through an amide coupling reaction using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific reaction conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nature of the nucleophile or electrophile used.

Scientific Research Applications

N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as an antiviral, anticancer, or antimicrobial agent due to the presence of the thiadiazole ring and fluorophenyl group.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be studied for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group and the thiadiazole ring allows the compound to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    1-(2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones: Contains a fluorophenyl group and a thiadiazole ring, but with additional heterocyclic moieties.

Uniqueness

N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide is unique due to the specific combination of the fluorophenyl group, thiadiazole ring, and prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications in medicinal chemistry, materials science, and biological studies.

Properties

IUPAC Name

N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-3-11(18)15-8(2)12-16-17-13(19-12)9-5-4-6-10(14)7-9/h3-8H,1H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUVBSANSVNJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)C2=CC(=CC=C2)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.